2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
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Overview
Description
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring, a nitrile group, and a Schiff base linkage. It has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile typically involves the condensation of 2-hydroxybenzaldehyde with 4,5-diphenyl-3-furonitrile in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile involves its interaction with biological targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity or modulate receptor function. The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}nicotinic acid
- 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}ethyliminomethyl phenol
Uniqueness
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is unique due to its combination of a furan ring, a nitrile group, and a Schiff base linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H16N2O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(E)-(2-hydroxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H16N2O2/c25-15-20-22(17-9-3-1-4-10-17)23(18-11-5-2-6-12-18)28-24(20)26-16-19-13-7-8-14-21(19)27/h1-14,16,27H/b26-16+ |
InChI Key |
GAHOUYSUNLWMCG-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CC=C3O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
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